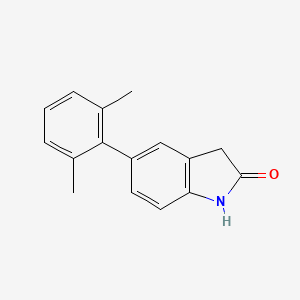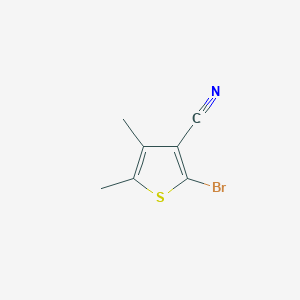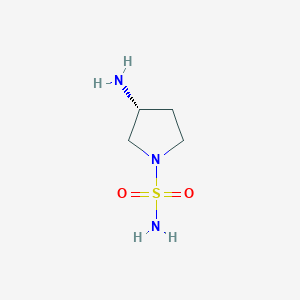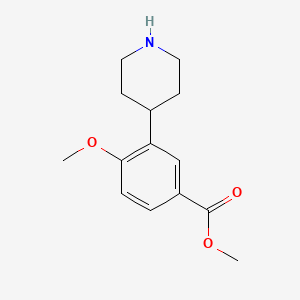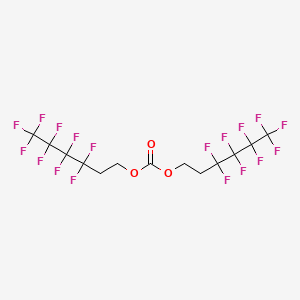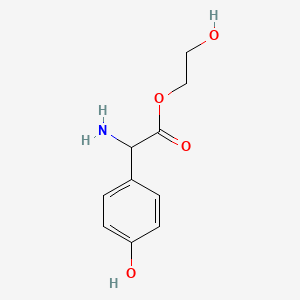
Cefprozil Impurity L
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefprozil Impurity L is a byproduct formed during the synthesis of Cefprozil, a second-generation, broad-spectrum oral cephalosporin antibiotic. Cefprozil is used to treat various bacterial infections, including respiratory tract, skin, and ear infections. Impurities in pharmaceutical compounds like Cefprozil are strictly regulated due to their potential impact on drug safety and efficacy .
Analyse Des Réactions Chimiques
Cefprozil Impurity L undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents like sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Applications De Recherche Scientifique
Cefprozil Impurity L is primarily studied in the context of pharmaceutical research to ensure the safety and efficacy of Cefprozil. It is used in:
Chemistry: To understand the chemical properties and stability of Cefprozil.
Biology: To study the biological effects and potential toxicity of impurities.
Medicine: To ensure the safety and efficacy of Cefprozil as an antibiotic.
Industry: To optimize the manufacturing process and minimize the formation of impurities.
Mécanisme D'action
The mechanism of action of Cefprozil Impurity L is not well-documented, as it is primarily a byproduct rather than an active pharmaceutical ingredient. Cefprozil itself works by binding to penicillin-binding proteins (PBPs) in the bacterial cell wall, inhibiting the final stage of bacterial cell wall synthesis. This leads to the lysis and death of the bacteria .
Comparaison Avec Des Composés Similaires
Cefprozil Impurity L can be compared with other impurities formed during the synthesis of cephalosporin antibiotics, such as:
Cefprozil Impurity A: Another byproduct formed during the synthesis of Cefprozil.
Cefadroxil Impurities: Byproducts formed during the synthesis of Cefadroxil, another cephalosporin antibiotic.
Cefatrizine Impurities: Byproducts formed during the synthesis of Cefatrizine, another cephalosporin antibiotic. This compound is unique in its specific formation conditions and chemical properties.
Propriétés
IUPAC Name |
2-hydroxyethyl 2-amino-2-(4-hydroxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c11-9(10(14)15-6-5-12)7-1-3-8(13)4-2-7/h1-4,9,12-13H,5-6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPKNZWHTKSACQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)OCCO)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Hydroxy-4-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid](/img/structure/B15091375.png)
![2-Ethoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B15091388.png)
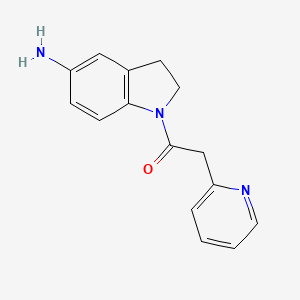
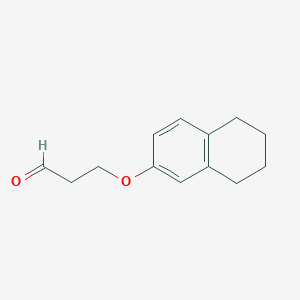
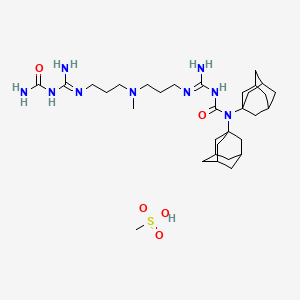
![N-[3-(Benzyloxy)-4-formylphenyl]acetamide](/img/structure/B15091399.png)
